(3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride
説明
特性
IUPAC Name |
(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-12-5-11-4-8(12)6-2-10-3-7(6)9(13)14;;/h4-7,10H,2-3H2,1H3,(H,13,14);2*1H/t6-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMWZCDSCQUKDI-GPJOBVNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS Number: 1909294-29-6) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅Cl₂N₃O₂ |
| Molecular Weight | 268.14 g/mol |
| CAS Number | 1909294-29-6 |
The biological activity of (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride is primarily attributed to its interaction with various biological targets. The imidazole ring in the compound is known to facilitate binding with metal ions and proteins, potentially modulating enzymatic activity.
Research has indicated that compounds with similar structures exhibit antiviral , anti-inflammatory , and antibacterial properties. For instance, derivatives containing β-amino acids have shown effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1) .
Antiviral Activity
Recent studies have highlighted the antiviral potential of related heterocyclic compounds. For example, β-amino acid derivatives have been reported to inhibit neuraminidase, an enzyme critical for viral replication . This suggests that (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride may similarly exhibit antiviral effects.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been explored extensively. In vitro studies show that certain derivatives demonstrate significant activity against multidrug-resistant bacterial strains. For example, compounds similar to (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid have shown efficacy against Staphylococcus aureus and Escherichia coli .
Study 1: Antiviral Efficacy
A study published in Pharmaceuticals examined several β-amino acid derivatives for their antiviral properties. Among these, compounds structurally related to (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid were tested against HSV-1 and demonstrated promising inhibitory activity . The results indicated a dose-dependent response, highlighting the potential for therapeutic application in antiviral treatments.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against resistant strains of bacteria. The study utilized a range of concentrations to determine minimum inhibitory concentrations (MICs). Results showed that certain derivatives exhibited MIC values as low as 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antimicrobial potential .
科学的研究の応用
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies involving imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential for (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride in combating infections .
Anticancer Properties
The compound's structural features suggest it may interact with biological targets involved in cancer progression. Preliminary molecular docking studies indicate that it could bind effectively to proteins associated with tumor growth, such as PqsR in Pseudomonas aeruginosa, which is implicated in biofilm formation and virulence .
Neuroprotective Effects
Imidazole derivatives are known for their neuroprotective qualities. The potential neuroprotective properties of (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride warrant investigation for applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 1: Summary of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs based on core scaffolds, substituents, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Functional Group and Pharmacokinetic Analysis
Imidazole vs. Ketone/Pyrazole/Isoxazole: The 1-methylimidazole group in the target compound enables π-π stacking and hydrogen bonding, critical for binding to biological targets like enzymes or receptors.
Pyrrolidine vs. Pyrazole/Linear Backbone :
- The pyrrolidine ring confers moderate rigidity, balancing flexibility and steric constraints. The pyrazole analog () is planar and aromatic, which may limit conformational adaptability in binding pockets .
- Linear carboxylic acids like levulinic acid derivatives () exhibit higher flexibility but lack the spatial orientation required for targeted interactions .
Salt Form and Solubility :
- The dihydrochloride salt of the target compound significantly enhances water solubility compared to the free carboxylic acid forms of analogs (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
Q & A
Q. What are the recommended synthesis routes for (3S,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid dihydrochloride, and how do stereochemical outcomes vary with different methods?
Answer: Stereoselective synthesis is critical for retaining biological activity. Common approaches include:
- Chiral Pool Synthesis : Use enantiomerically pure starting materials (e.g., L-proline derivatives) to control stereochemistry .
- Catalytic Asymmetric Hydrogenation : Employ chiral catalysts (e.g., Ru-BINAP complexes) to reduce double bonds in intermediates .
- Salt Formation : Convert the free base to the dihydrochloride salt post-synthesis to enhance solubility and stability .
Q. Key Validation Steps :
Monitor stereochemical integrity via chiral HPLC or polarimetry .
Confirm regioselectivity of imidazole substitution using 2D NMR (COSY, NOESY) .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
Answer: A multi-technique approach is required:
- Purity :
- HPLC-UV/ELSD : Quantify impurities (<0.1% threshold) .
- Elemental Analysis : Verify C, H, N, Cl content matches theoretical values .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for pyrrolidine (δ 2.5–4.0 ppm) and imidazole (δ 7.0–8.5 ppm) .
- LC-MS : Confirm molecular ion [M+H]+ (e.g., calculated m/z 282.1) .
Q. How can researchers address discrepancies in solubility data across literature sources?
Answer: Solubility variability often arises from:
Q. Example Protocol :
Prepare saturated solutions in triplicate.
Filter through 0.22 μm membranes.
Quantify via UV-Vis spectroscopy (λmax = 260 nm) .
Advanced Research Questions
Q. How does stereochemistry influence binding affinity to biological targets (e.g., enzymes or receptors)?
Answer: The (3S,4S) configuration enhances interaction with chiral binding pockets. For example:
- Molecular Docking : Compare binding energies of (3S,4S) vs. (3R,4R) enantiomers using software like AutoDock Vina .
- Pharmacophore Mapping : Identify critical H-bond donors (carboxylic acid) and π-π stacking (imidazole) .
Case Study :
A structurally analogous compound, (3R,4S)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride , showed 10-fold higher IC50 against kinase targets due to altered stereoelectronic effects .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
Answer: Discrepancies may stem from:
- Assay Conditions : Standardize ATP concentrations in kinase assays .
- Protein Source : Compare recombinant vs. native enzyme activity .
- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor) .
Q. Mitigation Workflow :
Replicate experiments across ≥3 independent labs.
Apply Grubbs’ test to identify outliers.
Q. How can researchers optimize stability under physiological conditions for in vivo studies?
Answer: Stability challenges include:
Q. Stabilization Strategies :
- Prodrug Design : Mask carboxylic acid with ester groups .
- Lyophilization : Formulate with cryoprotectants (trehalose/sucrose) .
Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in analogs?
Answer: Use a split-plot factorial design :
- Variables :
- Substituents on pyrrolidine (e.g., methyl, hydroxyphenyl).
- Counterion (HCl vs. trifluoroacetate).
- Outputs :
- IC50, LogP, solubility.
Q. Example SAR Table :
| Analog | Substituent | IC50 (nM) | LogP |
|---|---|---|---|
| Parent | 1-Me-imidazole | 150 | -1.2 |
| A | 2-Cl-imidazole | 85 | -0.8 |
| B | Pyridin-4-yl | 320 | -0.5 |
Data adapted from .
Q. How to validate target engagement in cellular assays while minimizing off-target effects?
Answer:
- Chemical Proteomics : Use thermal shift assays (TSA) to confirm target binding .
- CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .
- Selectivity Screening : Test against panels of related enzymes/receptors (e.g., Eurofins CEREP panel) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
